molecular formula C16H17F3N2O B3171052 N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine CAS No. 946663-05-4

N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine

Cat. No.: B3171052
CAS No.: 946663-05-4
M. Wt: 310.31 g/mol
InChI Key: OWSLOVFOLSVYSZ-UHFFFAOYSA-N
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Description

N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine is an organic compound known for its unique structural properties and various applications in scientific research and industrial processes. This compound is characterized by the presence of a trifluoromethyl group, an aromatic amine, and a phenoxyethyl group, all of which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine typically involves a multi-step process:

  • Step 1: : Synthesis of 4-Amino-3-(trifluoromethyl)phenol via nitration of 3-(trifluoromethyl)aniline followed by reduction.

  • Step 2: : Formation of 2-[4-Amino-3-(trifluoromethyl)phenoxy]ethylamine through an etherification reaction involving the coupling of 4-Amino-3-(trifluoromethyl)phenol with 2-chloroethylamine.

  • Step 3: : The final step involves the alkylation of 2-[4-Amino-3-(trifluoromethyl)phenoxy]ethylamine with N-methyl-N-phenylamine to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows the above synthetic routes but with optimized reaction conditions to maximize yield and purity. This often includes the use of specialized catalysts, controlled temperatures, and pressure settings to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine can undergo oxidation reactions, where the amine groups can be oxidized to form nitroso or nitro derivatives.

  • Reduction: : Reduction of this compound can lead to the formation of secondary amines or dehalogenation of the trifluoromethyl group under specific conditions.

  • Substitution: : It readily participates in nucleophilic substitution reactions due to the electron-withdrawing effects of the trifluoromethyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often employed.

  • Substitution: : Reagents like sodium hydride or organolithium compounds are used to facilitate nucleophilic substitutions.

Major Products

The major products formed from these reactions include various substituted amines, nitro compounds, and hydroxylated derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine is widely used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is investigated for its potential as a ligand in receptor studies, due to its ability to interact with various biological targets.

Medicine

The compound shows promise in the development of new therapeutic agents, particularly for its potential anti-inflammatory and anti-cancer properties.

Industry

Industrially, it is used in the synthesis of specialized polymers and materials with unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The biological effects of N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine are mediated through its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the amine group can engage in hydrogen bonding, further stabilizing the compound-receptor complex.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-isopropylamine

  • N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-ethyl-N-phenylamine

  • N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-(4-fluorophenyl)amine

Uniqueness

What sets N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine apart from its analogs is the combination of the trifluoromethyl group with the phenylamine structure, providing unique chemical reactivity and biological activity. The specific spatial arrangement and electronic properties of the trifluoromethyl group confer enhanced stability and specificity in both chemical reactions and biological interactions.

This compound serves as a versatile and valuable molecule in various scientific and industrial fields, showcasing the power of chemical innovation in advancing knowledge and technology.

Properties

IUPAC Name

4-[2-(N-methylanilino)ethoxy]-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O/c1-21(12-5-3-2-4-6-12)9-10-22-13-7-8-15(20)14(11-13)16(17,18)19/h2-8,11H,9-10,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSLOVFOLSVYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC(=C(C=C1)N)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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